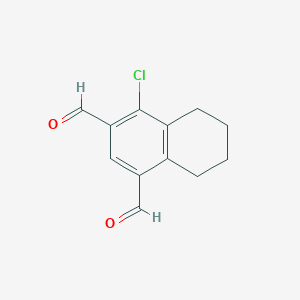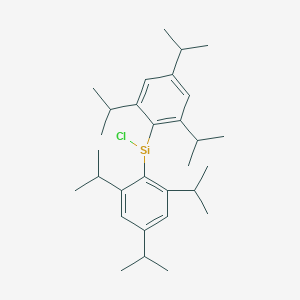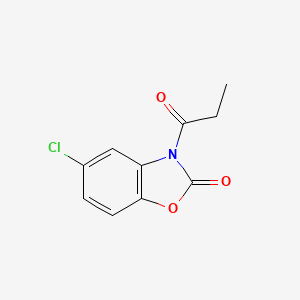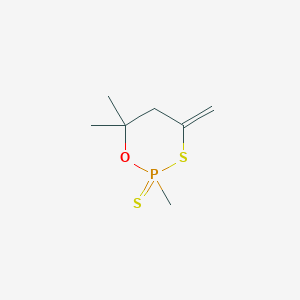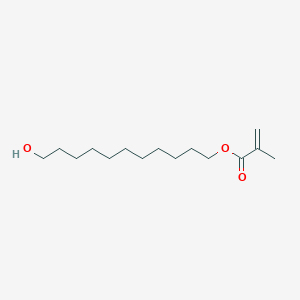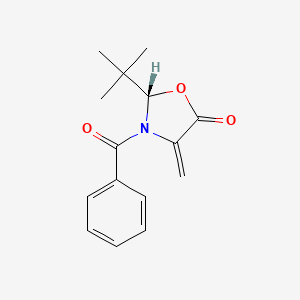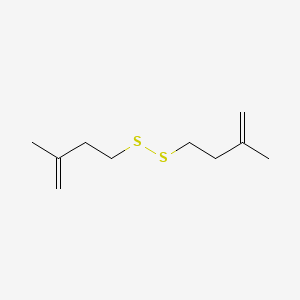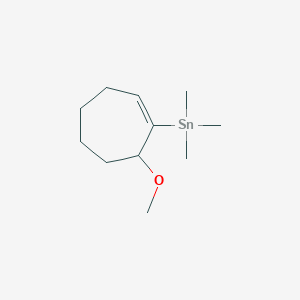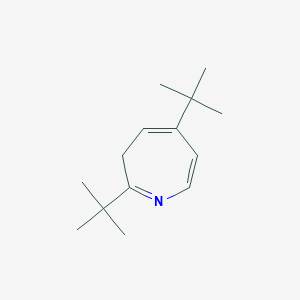
3H-Azepine, 2,5-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- is a seven-membered heterocyclic compound containing one nitrogen atom in the ring. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bulky tert-butyl groups at positions 2 and 5 of the azepine ring significantly influences its chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of dilithiated 2-methyl-5-propargylthiophene with isopropyl isothiocyanate followed by treatment with super bases can yield the desired azepine derivative . Another approach involves the recyclization of small or medium carbo-, oxa-, or azacyclanes .
Industrial Production Methods: Industrial production of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- typically involves scalable synthetic routes that ensure high yield and purity. One-pot synthesis methods, which combine multiple reaction steps into a single process, are often employed to streamline production and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of tert-butyl groups can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like halides or amines under basic conditions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azepine ring can yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3H-Azepine, 2,5-bis(1,1-dimethylethyl)- has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, azepine derivatives are studied for their potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities . Additionally, this compound is used in the development of new materials and catalysts in the industrial sector .
Mechanism of Action
The mechanism of action of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The nitrogen atom in the azepine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl groups can also affect the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- include other azepine derivatives such as 2-methyl-6-(5-methyl-2-thienyl)-3H-azepine and benzazepines . These compounds share the seven-membered ring structure but differ in their substituents and overall chemical properties.
Uniqueness: The uniqueness of 3H-Azepine, 2,5-bis(1,1-dimethylethyl)- lies in the presence of the bulky tert-butyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
120783-70-2 |
|---|---|
Molecular Formula |
C14H23N |
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,5-ditert-butyl-3H-azepine |
InChI |
InChI=1S/C14H23N/c1-13(2,3)11-7-8-12(14(4,5)6)15-10-9-11/h7,9-10H,8H2,1-6H3 |
InChI Key |
OKMIZUTWTOWODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=CC1)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


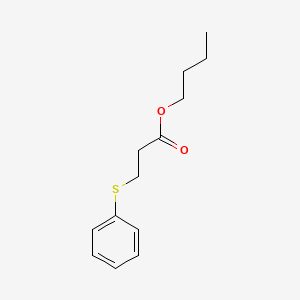
methanone](/img/structure/B14304178.png)
![1-[4-(Dimethylamino)phenyl]-2-nitroethan-1-one](/img/structure/B14304182.png)
